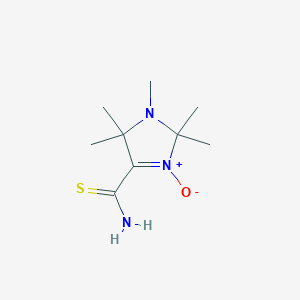![molecular formula C15H12FN3O3S B5850232 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound, also known as FNAC, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide is not fully understood, but studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival, including topoisomerase II, tubulin, and Akt. In addition, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to inhibit the expression of various genes involved in cancer cell growth and survival, including Bcl-2 and survivin.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to overcome drug resistance in cancer cells, and its potential to inhibit cancer stem cells. However, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide also has limitations, including its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, further studies are needed to elucidate the mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide and to identify its potential applications in other areas of pharmaceutical research.
Synthesemethoden
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been synthesized using various methods, including the reaction of 2-fluoro-5-nitroaniline with carbon disulfide and 4-methylbenzoyl chloride in the presence of a base, and the reaction of 2-fluoro-5-nitroaniline with thiophosgene and 4-methylbenzoic acid in the presence of a base. The yield and purity of the synthesized compound depend on the method used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been studied for its potential applications in pharmaceutical research, particularly in the development of anticancer drugs. Studies have shown that N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has also been studied for its potential to inhibit the growth of cancer stem cells and to overcome drug resistance in cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-2-4-10(5-3-9)14(20)18-15(23)17-13-8-11(19(21)22)6-7-12(13)16/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURYSPGKIFXGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)


![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)




![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)